5-甲氧基-2,4-二硝基苯酚

描述

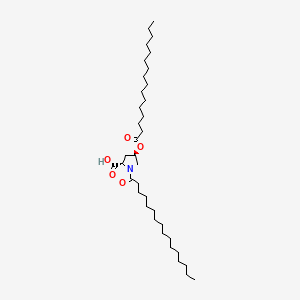

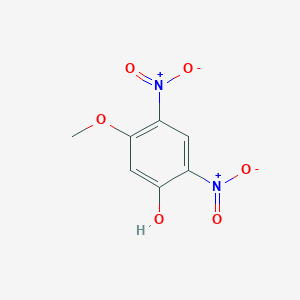

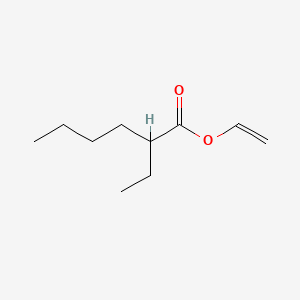

5-Methoxy-2,4-dinitrophenol (abbreviated as 5-MeO-DNP) is an organic compound with the chemical formula C7H6N2O6 . It belongs to the class of dinitrophenols , which are aromatic compounds containing a benzene ring with a single phenol group and exactly two nitro groups. Here are some key points about this compound:

- Chemical Name : 5-Methoxy-2,4-dinitrophenol

- CAS Number : 51652-35-8

- Molecular Weight : 214.13 g/mol

- Melting Point : 107-109°C

Synthesis Analysis

5-Methoxy-2,4-dinitrophenol can be synthesized from 1,3-dichloro-4,6-dinitrobenzene through the following steps:

- In a round-bottom flask, react 1,3-dichloro-4,6-dinitrobenzene with methanol, water, and sodium hydroxide at approximately 65°C for about 8 hours.

- Pour the reaction mixture into cold aqueous hydrochloric acid.

- Isolate the product by filtration and air-dry it.

The theoretical yield of 5-Methoxy-2,4-dinitrophenol is 21.4 g, with a dry weight yield of 20.5 g, resulting in an overall 95% yield .

Molecular Structure Analysis

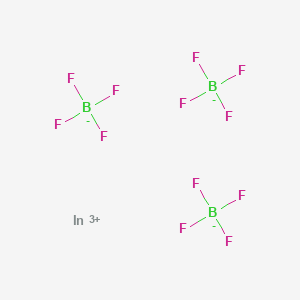

The molecular formula of 5-Methoxy-2,4-dinitrophenol is C7H6N2O6 , and its molecular weight is 214.13 g/mol. The compound consists of a benzene ring with a methoxy group (OCH3) and two nitro groups (NO2) attached at specific positions.

Chemical Reactions Analysis

5-Methoxy-2,4-dinitrophenol is known for its uncoupling properties in oxidative phosphorylation. It interferes with ATP synthesis in mitochondria, leading to increased energy expenditure as heat. This property has been exploited in various applications, including weight loss and metabolic stimulation.

Physical And Chemical Properties Analysis

- Melting Point : 107-109°C

- Solubility : Soluble in organic solvents like methanol

科学研究应用

生态风险评估

5-甲氧基-2,4-二硝基苯酚(5-MeO-2,4-DNP),类似于2,4-二硝基苯酚(2,4-DNP),在淡水生态系统中存在生态风险。Kwak等人(2020年)对2,4-DNP在淡水生物中的急性和慢性毒性进行了评估。他们确定了各种物种的危险浓度,为管理水生环境中此类化合物的生态影响提供了宝贵的数据(Kwak et al., 2020)。

环境处理和修复

已经探讨了电化学处理用于降解废水中的2,4-DNP。Cañizares等人(2004年)研究了硼掺杂金刚石阳极用于电化学氧化2,4-DNP的方法,证明了其在去除废水中有机化合物方面的有效性(Cañizares等人,2004年)。

光自养降解

Hirooka等人(2006年)的研究表明,变异假单胞藻和圆筒假单胞藻的混合培养物可以有效地从工业废水中去除2,4-DNP。这项研究突显了利用光自养微生物进行2,4-DNP及相关化合物的环境修复的潜力(Hirooka et al., 2006)。

光催化降解

使用Fe3O4@SiO2@TiO2/rGO磁性纳米颗粒等先进材料评估2,4-DNP的光催化降解一直备受关注。MirzaHedayat等人(2018年)研究了这种方法用于合成废水处理,突显了先进氧化过程在去除污染物方面的有效性(MirzaHedayat et al., 2018)。

对生物系统的影响

虽然与5-甲氧基-2,4-DNP无直接关联,但对2,4-DNP的研究显示其对各种生物系统的影响。Rich和Yates(1955年)探讨了2,4-DNP对活性污泥的影响,活性污泥是污水处理过程中的重要组成部分。这项研究为二硝基苯酚类化合物在环境和生物系统中的更广泛影响提供了见解(Rich & Yates, 1955)。

安全和危害

5-Methoxy-2,4-dinitrophenol is toxic and should be handled with care. It can cause hyperthermia and other adverse effects.

未来方向

Research on 5-Methoxy-2,4-dinitrophenol continues to explore its potential applications, safety, and mechanisms of action. Further studies are needed to understand its metabolic effects and evaluate its therapeutic uses.

Please note that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources and experts for accurate and up-to-date information.

属性

IUPAC Name |

5-methoxy-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASWEPJOUWXONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295799 | |

| Record name | 5-Methoxy-2,4-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2,4-dinitrophenol | |

CAS RN |

51652-35-8 | |

| Record name | 51652-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2,4-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)

![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)